Milliamine H

Description

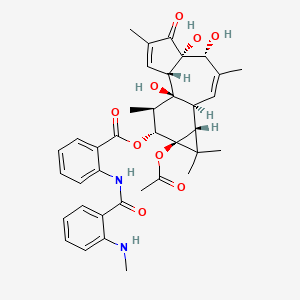

Milliamine H is a diterpenoid alkaloid isolated from the latex of Euphorbia milii (commonly known as Crown-of-Thorns). It belongs to the milliamine series (A–I), characterized as peptide esters of 20-deoxy-5α-hydroxyphorbol, a tigliane-type diterpene core . Structurally, it contains aromatic peptidyl groups, distinguishing it from simpler diterpenoid esters . This compound is identified as a colorless solid, though specific melting points and spectral data remain less documented compared to other milliamines. Its isolation and structural elucidation were first reported in the 1980s, with studies highlighting its presence in E. milii alongside other bioactive compounds like ingenol triacetate and tiyatoxin .

Properties

CAS No. |

91197-53-4 |

|---|---|

Molecular Formula |

C37H42N2O9 |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate |

InChI |

InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1 |

InChI Key |

HRUJEWFJYODYPE-YAJLYFIVSA-N |

SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4([C@@H](C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |

Synonyms |

milliamine H |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Milliamine Series (A–I):

- Milliamine A (C₄₅H₄₉N₃O₁₀, MW 791.91) and Milliamine B (C₄₃H₄₇N₃O₉, MW 749.87) are peptide esters isolated from E. milii. Both share the 20-deoxy-5α-hydroxyphorbol backbone but differ in acyl substituents .

- Milliamine C (ID₅₀ = 0.0066 nmol/ear) exhibits potent irritant activity, surpassing even TPA (12-O-tetradecanoylphorbol-13-acetate, ID₅₀ = 0.016 nmol/ear) in mouse ear edema assays .

- Milliamines L and M (from E. leuconeura and E. milii) are diterpene esters with aromatic peptidyl groups, closely related to Milliamine H. Milliamine L shares structural homology with H but includes a novel 3,20-diester arrangement .

Other Diterpenoids from Euphorbia Species:

- Fusicoccin H : A diterpene glycoside from Fusicoccum amygdalinum, structurally distinct but biosynthetically related to tiglianes .

Q & A

Q. How is Milliamine H extracted and purified from Euphorbia milii, and what analytical techniques are critical for confirming its identity?

this compound is typically isolated via solvent extraction of Euphorbia milii latex, followed by chromatographic purification (e.g., column chromatography, HPLC). Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, 2D experiments like COSY, HMBC) to resolve its diterpene backbone and substituents .

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns .

- Solvent-specific spectral comparisons to address variability in data (e.g., CDCl₃ vs. DMSO-d₶) . Researchers should report solvent conditions and calibration standards to ensure reproducibility.

Q. What are the primary structural features of this compound, and how do they differ from related milliamines (e.g., Milliamine F or L)?

this compound belongs to the diterpene class with a 20-acetoxy group and a dimethylcyclopropane subunit. Key distinctions from analogs include:

- Substituent positions : Milliamine F has a 3-O-deacyl-5-O-acyl isomer, while Milliamine L includes a pyrrole-derived side chain .

- Spectral markers : Compare ¹³C NMR signals for acetate groups (δ ~170 ppm) and cyclopropane carbons (δ ~25–30 ppm) . Structural elucidation should cross-reference published spectral libraries for milliamines .

Q. What are the documented biological activities of this compound, and how are these assays designed?

this compound exhibits molluscicidal activity against aquatic snails (LC₅₀ ~0.5 ppm) and potential protein kinase C (PKC) modulation. Standard assays include:

- Molluscicidal testing : Snail mortality rates measured in controlled aquatic environments over 24–48 hours .

- PKC inhibition assays : Competitive binding studies using [³H]-phorbol esters in cell-free systems . Report dose-response curves and positive controls (e.g., phorbol-12-myristate-13-acetate for PKC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., molluscicidal vs. anti-inflammatory effects)?

Contradictions may arise from:

- Source variability : Differences in Euphorbia milii chemotypes or extraction protocols .

- Assay conditions : PKC modulation assays (cell-free vs. in vivo) may yield divergent results due to metabolite interactions . Mitigation strategies:

- Phytochemical profiling : Use LC-MS to compare compound purity and co-occurring metabolites across studies .

- Dose-range testing : Evaluate bioactivity thresholds (e.g., low-dose PKC activation vs. high-dose cytotoxicity) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in PKC modulation?

A robust design includes:

- In vitro binding assays : Measure displacement of [³H]-phorbol esters in PKC isoforms (α, β, γ) .

- Molecular docking simulations : Use crystallographic PKC structures (PDB ID: 1PTR) to predict binding sites .

- Functional assays : Assess downstream effects (e.g., NF-κB activation in HEK293 cells) . Include negative controls (e.g., inactive milliamine analogs) and validate findings with siRNA knockdowns.

Q. How should researchers address spectral data discrepancies when characterizing this compound derivatives?

Discrepancies often stem from solvent polarity or tautomerism. Best practices:

- Solvent standardization : Use CDCl₃ for non-polar analogs and DMSO-d₶ for polar derivatives .

- Dynamic NMR experiments : Perform variable-temperature ¹H NMR to detect tautomeric shifts .

- X-ray crystallography : Resolve ambiguous substituent configurations for crystalline derivatives .

Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Stepwise functionalization : Introduce acetyl, pyrrole, or cyclopropane groups iteratively .

- Quality control : Validate intermediates via TLC and HRMS at each step.

- Bioactivity correlation : Use PCA (principal component analysis) to link structural features (e.g., logP, polar surface area) to PKC IC₅₀ values .

Data Presentation Guidelines

- Spectral Data : Tabulate ¹H/¹³C NMR shifts (ppm), multiplicity, and coupling constants, referencing solvent and instrument frequency .

- Bioactivity Metrics : Include LC₅₀/IC₅₀ values, confidence intervals, and statistical tests (e.g., ANOVA for dose-response) .

- Structural Comparisons : Use tables to highlight differences in substituents, spectral peaks, and bioactivity across milliamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.